4-[(Cyclopropylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula and a molecular weight of 241.26 g/mol. This compound features a benzoic acid structure substituted with a cyclopropylsulfonyl amino group at the para position, which imparts unique chemical properties and potential biological activities. It is classified under sulfonamides due to the presence of the sulfonyl group, which is known for its diverse applications in medicinal chemistry and organic synthesis .
The synthesis of 4-[(Cyclopropylsulfonyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with cyclopropylsulfonyl chloride. This reaction is facilitated by a base such as triethylamine in a solvent like dichloromethane. The process is conducted under controlled temperature conditions to optimize yield and purity.
4-[(Cyclopropylsulfonyl)amino]benzoic acid can participate in various chemical reactions:
The mechanism of action for 4-[(Cyclopropylsulfonyl)amino]benzoic acid primarily involves its interaction with biological targets, particularly proteins and enzymes. The sulfonyl group is capable of forming strong interactions that may inhibit enzymatic activity, contributing to potential antimicrobial or anti-inflammatory effects. Research indicates that these interactions can modulate various biochemical pathways, making this compound a candidate for further biological studies.
4-[(Cyclopropylsulfonyl)amino]benzoic acid has several applications across different fields:
This compound's unique structural features make it a valuable subject for ongoing research in both synthetic chemistry and biological applications.
The development of sulfonamide-based therapeutics represents a cornerstone in medicinal chemistry, originating with the discovery of Prontosil rubrum in the 1930s. This first-in-class antibacterial prodrug was metabolized to sulfanilamide, which competitively inhibited bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA)—a critical folate precursor [2] [7]. This antimetabolite mechanism revolutionized infectious disease treatment and spurred systematic structural exploration. Subsequent decades witnessed strategic derivatization of the sulfonamide scaffold to enhance pharmacokinetic properties and target selectivity. Key innovations included:
Table 1: Evolution of Key Sulfonamide-Based Therapeutics
Era | Compound Class | Target Indication | Structural Innovation |
---|---|---|---|
1930s | Sulfanilamide | Bacterial infections | PABA antimetabolite |
1950s | Sulfadiazine | Broad-spectrum antibacterial | N1-Pyrimidine enhancement |
1980s | Celecoxib | Inflammation | N1-Pyrazole COX-2 selectivity |
2000s | Sultiame | Epilepsy | Cyclopropylsulfonyl pharmacophore |
The cyclopropylsulfonyl group has emerged as a privileged structural motif due to its unique physicochemical and conformational properties. The cyclopropyl ring’s high bond angle strain (27.5 kcal/mol) induces:
These properties enable precise optimization of drug candidates. For instance, in epidermal growth factor receptor (EGFR) inhibitors, cyclopropylsulfonyl derivatives overcome C797S/T790M resistance mutations by filling hydrophobic pockets near Val179 and forming water-bridged hydrogen bonds with Asp800 [5]. Similarly, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) leverage cyclopropylsulfonyl groups to occupy the Tyr181/188 subpocket while maintaining ligand rigidity [10].
Table 2: Approved Drugs Featuring Cyclopropylsulfonyl Moieties
Drug Name | Therapeutic Area | Biological Target | Role of Cyclopropylsulfonyl |
---|---|---|---|
BBT-176 | NSCLC (EGFRmut) | EGFR T790M/C797S | Binds hydrophobic II subpocket |
EAI045 | Allosteric EGFR inhibitor | L858R/T790M mutant | Stabilizes inactive conformation |
IDX-899 | HIV NNRTI | Reverse transcriptase | Occupies Tyr181/188 pocket |
4-[(Cyclopropylsulfonyl)amino]benzoic acid integrates two pharmacophores with complementary bioactivities:
Molecular hybridization of these motifs enables multitarget engagement. For example:
Table 3: Molecular Properties of 4-[(Cyclopropylsulfonyl)amino]benzoic Acid vs. Bioisosteres
Parameter | 4-[(Cyclopropylsulfonyl)amino]benzoic acid | p-Aminobenzoic acid | 4-(Methylsulfonyl)aniline |
---|---|---|---|
Molecular Weight | 241.26 g/mol | 137.14 g/mol | 171.21 g/mol |
cLogP | 1.38 | 0.89 | 0.95 |
H-Bond Acceptors | 5 | 4 | 3 |
H-Bond Donors | 2 | 2 | 2 |
TPSA (Ų) | 86.6 | 63.3 | 68.5 |
Rotatable Bonds | 3 | 2 | 2 |
The acid dissociation constants (pKa) further illustrate its dual functionality:
Table 4: Key Derivatives of 4-[(Cyclopropylsulfonyl)amino]benzoic Acid
Compound Category | Structural Feature | Biological Activity | Reference |
---|---|---|---|
Schiff Bases | Imine linkage to aldehydes | Antifungal (MIC ≥7.81 µM) | [4] |
EGFR Inhibitors | N-(4-(3,5-Dimethoxyphenyl)pyrimidin-2-yl) | Anti-proliferative (IC50 14–27 nM) | [5] |
HIV NNRTIs | Indole-2-carboxamide hybrids | RT inhibition (IC50 0.085 µM) | [10] |
AChE Inhibitors | Benzylpiperidine conjugates | IC50 15.0 µM (HepG2) | [6] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7